molecular formula C10H9FO2 B13975680 (5-Fluoro-2-prop-2-ynoxyphenyl)methanol

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol

Cat. No.: B13975680
M. Wt: 180.17 g/mol
InChI Key: BLHDSIGQXAHSRB-UHFFFAOYSA-N
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Description

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol (CAS 1096889-14-3) is a fluorinated aromatic alcohol featuring a propargyl ether (prop-2-ynoxy) substituent at the 2-position and a methanol group at the benzylic position. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol (calculated). The compound’s structure combines the electron-withdrawing fluorine atom, which enhances metabolic stability, and the propargyloxy group, which enables click chemistry applications. While its synthesis is detailed in patent literature (e.g., via reduction of a precursor aldehyde or ketone), specific reaction conditions remain proprietary .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(5-fluoro-2-prop-2-ynoxyphenyl)methanol

InChI

InChI=1S/C10H9FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2

InChI Key

BLHDSIGQXAHSRB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for (5-Fluoro-2-prop-2-ynoxyphenyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-prop-2-ynoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 5-fluoro-2-prop-2-ynoxybenzaldehyde or 5-fluoro-2-prop-2-ynoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-prop-2-ynoxyphenylmethane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol and Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features Applications/Notes References
(5-Fluoro-2-prop-2-ynoxyphenyl)methanol 5-F, 2-OCH₂C≡CH, CH₂OH 180.18 Propargyl ether (click chemistry), fluorine Drug conjugation, synthetic intermediate
(5-Methyl-2-propan-2-yloxyphenyl)methanol 5-CH₃, 2-OCH(CH₃)₂, CH₂OH 180.25 Isopropyl ether, methyl Lab reagent (97% purity)
[2-Fluoro-5-(boronic ester)phenyl]methanol 2-F, 5-Bpin (boronic ester), CH₂OH 282.12* Boronate (Suzuki coupling) Cross-coupling precursor
(5-(Benzyloxy)-2-fluorophenyl)methanol 5-OBn (benzyloxy), 2-F, CH₂OH 246.25 Benzyl ether Bioavailability studies
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol 5-F, 2-OCH₃, branched C-OH 198.23 Methoxy, branched alcohol Higher lipophilicity

*Molecular weight for boronic ester derivative calculated based on formula C₁₃H₁₈BFO₃.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The propargyloxy group in the target compound increases hydrophobicity compared to methoxy () or boronic ester () analogs.
  • Thermal Stability : The boronic ester derivative () has a low melting point (44–47°C), while branched alcohols () exhibit higher thermal stability due to steric bulk.
  • Anticancer Potential: Fluorinated analogs are frequently explored in oncology (Table 3 in ), though direct data for the target compound are unavailable .

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